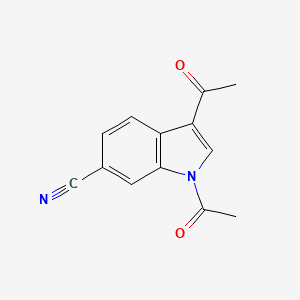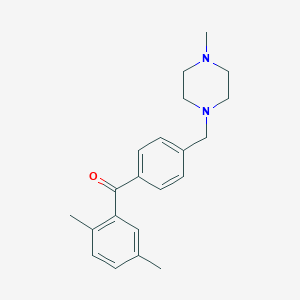
2,5-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone
Overview
Description
Synthesis Analysis
The synthesis of benzophenone derivatives often involves photocycloaddition reactions. For instance, a study on the photocycloaddition of 6,6′-dimethyl-4,4′-[bis(methylenoxy)phenylene]-di-2-pyrones with benzophenone resulted in oxetane derivatives with high site- and regioselectivity. This suggests that similar methods could potentially be applied to synthesize the compound , taking advantage of the solid-state interactions and the triplet excited state of benzophenone .
Molecular Structure Analysis
The molecular structure of benzophenone derivatives can be complex, with multiple conformers possible due to dihedral and hydroxyl rotations. For example, the 4-hydroxy-2,5-dimethylphenyl-benzophenone has been shown to have three barrier heights related to these rotations, indicating that the molecular structure of 2,5-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone could also exhibit such conformational flexibility .
Chemical Reactions Analysis
Benzophenone derivatives can undergo various chemical reactions. The photocycloaddition reactions mentioned earlier are a prime example of the reactivity of such compounds. Additionally, the use of 2,5-dimethylphenacyl as a photoreleasable protecting group for carboxylic acids demonstrates the potential for benzophenone derivatives to participate in photochemical reactions that involve intramolecular hydrogen abstraction .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzophenone derivatives can be influenced by their molecular structure. For instance, the presence of methoxy and methyl groups can affect the crystal structure and stability, as seen in the study of 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3,8-dimethyl-4H-1-benzopyran-4-one. This compound exhibits weak C—H⋯O hydrogen bonds and π–π interactions, which could be relevant to the physical properties of 2,5-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone .
Scientific Research Applications
Photoremovable Protecting Group for Carboxylic Acids
2,5-Dimethylphenacyl (DMP) esters, related to 2,5-dimethyl-4'-(4-methylpiperazinomethyl) benzophenone, have been studied for their potential as photoremovable protecting groups for carboxylic acids. This application is significant in organic synthesis and biochemistry for creating "caged compounds." The efficiency of the photoreaction, involving photoenolization and the release of carboxylic acids, is higher in nonpolar solvents (Zabadal et al., 2001).
Photopolymerization Initiator
Benzophenone derivatives, closely related to 2,5-dimethyl-4'-(4-methylpiperazinomethyl) benzophenone, are used as photoinitiators in Type-II photoinitiating systems. These systems are crucial in initiating the polymerization process in various industrial applications, involving different substrates and radical formations (Hageman, 1997).
Environmental-Friendly Adsorption Resins
Benzophenone derivatives are increasingly detected in aqueous environments, leading to research on the development of tertiary amine-functionalized adsorption resins for removing these compounds from water. This research is pivotal for water purification and environmental protection (Zhou et al., 2018).
Photostability Assessment in Sunscreen Agents
Studies on benzophenone derivatives have also included assessing their photostability in sunscreen agents. High-performance liquid chromatography methods have been employed to compare the photostability of various sunscreen agents, including benzophenone derivatives. This research is essential for cosmetic product development and safety (Vanquerp et al., 1999).
properties
IUPAC Name |
(2,5-dimethylphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-4-5-17(2)20(14-16)21(24)19-8-6-18(7-9-19)15-23-12-10-22(3)11-13-23/h4-9,14H,10-13,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAXNJZAPOEESV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642976 | |
| Record name | (2,5-Dimethylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898783-73-8 | |
| Record name | (2,5-Dimethylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



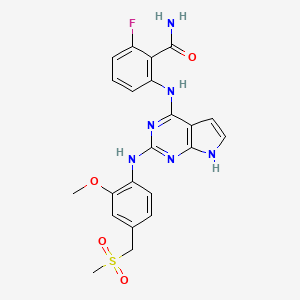

![4'-(Methoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid](/img/structure/B1359429.png)
![2-((4-Methoxyphenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B1359431.png)
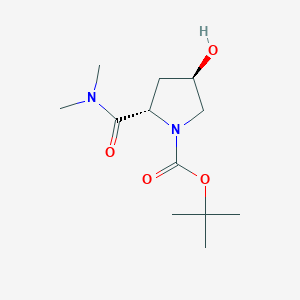
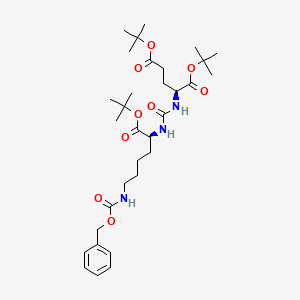
![6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1359440.png)



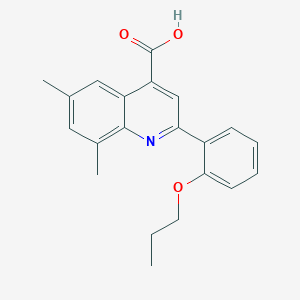
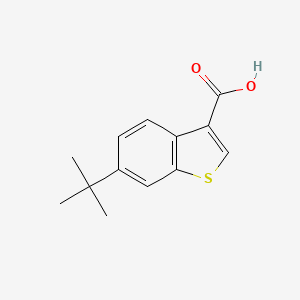
![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid](/img/structure/B1359451.png)
